molecular formula C23H23FN2O2S B11525366 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea CAS No. 309734-89-2

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B11525366
CAS No.: 309734-89-2
M. Wt: 410.5 g/mol
InChI Key: WGGIJTBMWNGQCJ-UHFFFAOYSA-N
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Description

Background and Historical Context of Thiourea Derivatives

Thiourea derivatives have been integral to organic chemistry since their discovery in the late 19th century. The foundational work of Nikolai Kurnakov in 1893 on the synthesis and reactivity of thioureas laid the groundwork for modern applications. These compounds are prized for their dual functionality as hydrogen bond donors (via N–H groups) and acceptors (via sulfur atoms), enabling diverse supramolecular architectures. Over time, thioureas evolved from simple laboratory curiosities to critical intermediates in pharmaceuticals, such as sulfathiazoles and cephalosporins. The introduction of aromatic and heteroaromatic substituents, as seen in 1-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea, has expanded their utility in targeted drug design and catalysis.

Chemical Identity and Systematic Nomenclature

The compound’s IUPAC name, N-benzyl-N-[(3,4-dimethoxyphenyl)methyl]-N’-(4-fluorophenyl)thiourea, reflects its substitution pattern. Its molecular formula is C~24~H~24~FN~3~O~2~S , with a molecular weight of 437.5 g/mol . Key structural features include:

  • A thiourea core (–N–C(=S)–N–) serving as the central scaffold.
  • A benzyl group (–CH~2~C~6~H~5~) at one nitrogen atom.
  • A 3,4-dimethoxyphenylmethyl group (–CH~2~C~6~H~3~(OCH~3~)~2~) at the same nitrogen.
  • A 4-fluorophenyl group (–C~6~H~4~F) at the adjacent nitrogen.

Table 1: Structural Descriptors of the Compound

Property Description
Core structure Thiourea (–N–C(=S)–N–)
Substituents Benzyl, 3,4-dimethoxyphenylmethyl, 4-fluorophenyl
Molecular formula C~24~H~24~FN~3~O~2~S
Hydrogen bonding sites 2 N–H donors, 1 S acceptor

Research Significance in Heterocyclic Chemistry

Thiourea derivatives are pivotal in constructing heterocyclic frameworks. The title compound’s methoxy and fluorine substituents enhance electronic diversity, making it a valuable precursor for cyclization reactions. For instance, condensation with β-dicarbonyl compounds can yield pyrimidine derivatives through desulfurization. Recent studies emphasize its role in synthesizing kinase inhibitors and antimicrobial agents, leveraging the electron-withdrawing fluorine atom to modulate bioavailability. Additionally, its ability to form hydrogen-bonded networks has been exploited in crystal engineering, as demonstrated by related thioureas crystallizing in triclinic systems with Z’ = 2.

Scope of Current Academic Investigation

Current research focuses on three domains:

  • Drug Discovery : Optimizing substituent patterns to enhance binding affinity for therapeutic targets, such as HIV protease.
  • Materials Science : Developing thiourea-based sensors for heavy metals (e.g., mercury) via sulfur-metal coordination.
  • Synthetic Methodology : Innovating one-pot synthesis routes using microwave irradiation or catalyst-free conditions to improve yields.

Table 2: Recent Applications of Thiourea Derivatives

Application Mechanism Example Study
Enzyme inhibition Competitive binding to active sites Cyclooxygenase-2 inhibition
Crystal engineering Hydrogen-bonded network formation Space group P -1 crystallization
Sensor development Fluorescence quenching by metal ions Mercury(II) detection

This compound’s multifunctionality positions it as a cornerstone in advancing both theoretical and applied chemistry. Ongoing investigations aim to unravel its full potential in addressing challenges in medicinal chemistry and materials design.

Properties

CAS No.

309734-89-2

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

1-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C23H23FN2O2S/c1-27-21-13-8-18(14-22(21)28-2)16-26(15-17-6-4-3-5-7-17)23(29)25-20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,29)

InChI Key

WGGIJTBMWNGQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isothiocyanate with 3,4-dimethoxybenzylamine and 4-fluoroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thiourea derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues
Compound Name Substituents on Thiourea Nitrogens Key Structural Differences Biological Activity/Properties Reference
Target Compound Benzyl, (3,4-dimethoxyphenyl)methyl, 4-fluorophenyl N/A Not explicitly reported
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl, 4-n-butylphenyl Benzoyl (electron-withdrawing) vs. benzyl (neutral) Structural studies (helix formation)
1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea Imidazolylpropyl, 3,4-dimethoxyphenyl Imidazole substituent vs. benzyl Potential kinase/modulator activity
N-[[4-(dimethylamino)phenyl]methyl]-N-(2-furanylmethyl)-N′-(4-methoxyphenyl)thiourea Dimethylaminobenzyl, furanylmethyl, 4-methoxyphenyl Dimethylamino (electron-donating) vs. benzyl Unreported

Key Observations :

  • Benzyl vs. Benzoyl Groups : Benzoyl-substituted thioureas (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea) exhibit planar conformations stabilized by N–H⋯O hydrogen bonds, while benzyl groups may introduce steric hindrance, altering molecular packing .
  • Electron-Donating vs. Fluorine at the para position (4-fluorophenyl) may improve metabolic stability compared to meta-fluorine derivatives (e.g., 1-Benzoyl-3-(3-fluorophenyl)thiourea) .
Functional Analogues
Compound Name Core Structure Key Functional Groups Biological Activity Reference
Compound 61 (2-thiohydantoin derivative) Thiohydantoin 3,4-dimethoxyphenyl, 4-fluorobenzyl Anti-Trypanosoma brucei (IC₅₀ = 1.2 µM)
3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one Propan-1-one derivative 3,4-dimethoxyphenyl, phenylthio Selective COX-2 inhibition (SI = 142)
1-(2,4-Dimethylphenyl)-3-methylthiourea Simple thiourea 2,4-dimethylphenyl, methyl Unreported

Key Observations :

  • However, its thiohydantoin core may confer distinct pharmacokinetic properties .
  • Enzyme Inhibition : The 3,4-dimethoxyphenyl group is recurrent in COX-2 inhibitors (e.g., ), where methoxy substituents enhance selectivity via hydrophobic interactions .
Physicochemical and Structural Properties
  • Hydrogen Bonding : Thiourea derivatives with benzoyl groups (e.g., WADSAX, HURYAU) exhibit N–H⋯O/S interactions, stabilizing helical or planar conformations. The target compound’s benzyl and dimethoxyphenyl groups may instead favor N–H⋯π or van der Waals interactions .

Biological Activity

1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea is a compound belonging to the class of thioureas, which are known for their diverse biological activities. This article explores the biological activity of this specific thiourea derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22FN2O2S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a benzyl group, a dimethoxy-substituted phenyl ring, and a fluorophenyl moiety, which contribute to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of thiourea derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups (like methoxy) on the phenyl rings enhances their interaction with target proteins involved in cancer progression.

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431<10
Compound BJurkat<5
This compoundMCF-7TBDTBD

Antimicrobial Activity

Thioureas are also noted for their antimicrobial properties. Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMIC (mg/mL)Reference
Compound CS. aureus3.125
Compound DE. coli6.25
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the phenyl rings significantly influences biological activity. For example:

  • Methoxy Groups : The presence of methoxy groups at the ortho and para positions enhances lipophilicity and improves binding affinity to biological targets.
  • Fluorine Substitution : The incorporation of fluorine atoms can increase metabolic stability and potency against specific targets.

Case Studies

A recent study explored the synthesis and biological evaluation of thiourea derivatives similar to this compound. The findings revealed that modifications in the thiourea scaffold could lead to enhanced anticancer and antimicrobial activities.

Example Case Study

In a comparative study, a series of thiourea derivatives were tested against cancer cell lines and microbial strains. The results indicated that compounds with bulky substituents exhibited higher cytotoxicity and antimicrobial effects compared to their less substituted counterparts.

Q & A

How can researchers optimize the synthesis of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions and purification techniques. For thiourea derivatives, stepwise coupling of benzylamine derivatives with isothiocyanate intermediates under inert atmospheres (e.g., nitrogen) is common. Key parameters include:

  • Temperature Control : Maintain 0–5°C during thiourea bond formation to minimize side reactions .
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance solubility and reaction efficiency.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column or recrystallization from ethanol/water mixtures can achieve >95% purity .

What spectroscopic and crystallographic methods are critical for characterizing this thiourea derivative?

Basic Research Question
Methodological Answer:
Characterization involves multi-modal analysis:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenyl groups) .
    • FT-IR : Thiourea C=S stretching vibrations appear near 1250–1300 cm1^{-1} .
  • Crystallography : Single-crystal X-ray diffraction reveals bond lengths (C–S: ~1.68 Å) and dihedral angles between aromatic rings (e.g., 45–60° for benzyl and dimethoxyphenyl groups), critical for understanding molecular conformation .

How do substituents like benzyl and fluorophenyl groups influence the compound's biological activity?

Advanced Research Question
Methodological Answer:
Substituents dictate structure-activity relationships (SAR) through steric and electronic effects:

  • Benzyl Group : Enhances lipophilicity, improving membrane permeability in cellular assays .
  • Fluorophenyl Group : Electron-withdrawing fluorine atoms increase hydrogen-bonding potential with enzyme active sites (e.g., kinases or proteases) .
  • Dimethoxyphenyl Group : Methoxy substituents at 3,4-positions may stabilize π-π stacking interactions with aromatic residues in target proteins .
    Validation : Comparative IC50_{50} studies using analogs with modified substituents can isolate contributions of each group .

What computational approaches are used to predict interactions between this thiourea derivative and biological targets?

Advanced Research Question
Methodological Answer:
Computational modeling bridges structural data and bioactivity:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., tyrosine kinases). Key interactions include thiourea sulfur with catalytic lysine residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, with RMSD values <2.0 Å indicating stable complexes .
  • QSAR Models : Quantitative parameters (e.g., logP, polar surface area) correlate with experimental IC50_{50} values to guide analog design .

How can researchers resolve contradictions in enzyme inhibition data across different assay platforms?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from methodological variability:

  • Assay Conditions : Compare buffer pH (e.g., tris-HCl vs. phosphate), ionic strength, and temperature. For example, thiourea derivatives may show pH-dependent solubility, affecting apparent activity .
  • Enzyme Sources : Recombinant vs. native enzymes may have post-translational modifications altering binding kinetics. Validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .

What strategies are effective for analyzing the compound's stability under physiological conditions?

Advanced Research Question
Methodological Answer:
Stability studies require simulated physiological environments:

  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS; thiourea bonds are prone to hydrolysis at extreme pH .
  • Serum Stability : Add fetal bovine serum (FBS) to assess protein-binding effects. Half-life <1 hour suggests need for prodrug derivatization .
  • Light Sensitivity : Store samples in amber vials if UV-Vis spectra show absorbance <400 nm, indicating photodegradation risk .

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